

C646: A Technical Guide to its Role in Cell Cycle Arrest

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For Researchers, Scientists, and Drug Development Professionals

Abstract

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). These enzymes are critical transcriptional coactivators that play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various pathologies, including cancer, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the mechanism by which **C646** induces cell cycle arrest, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. By elucidating the core functions of **C646**, this document aims to facilitate further research and drug development efforts targeting the p300/CBP axis.

Introduction to C646 and its Target: p300/CBP

C646 is a competitive inhibitor of the acetyl-CoA binding site of p300/CBP, exhibiting a Ki (inhibition constant) of 400 nM in cell-free assays.[1] This selective inhibition prevents the transfer of acetyl groups to lysine residues on histone tails and other protein substrates. The histone acetyltransferases p300 and CBP are key regulators of chromatin structure and gene transcription.[2] By acetylating histones, they promote a more relaxed chromatin state, facilitating access for the transcriptional machinery.[3] Consequently, inhibition of p300/CBP by **C646** leads to a global reduction in histone acetylation, impacting the expression of a multitude of genes, including those essential for cell cycle progression.[4][5]



Mechanism of C646-Induced Cell Cycle Arrest

C646 has been demonstrated to induce cell cycle arrest at different phases, primarily G1 and G2/M, depending on the cellular context and cancer type. This arrest is a direct consequence of the altered expression of key cell cycle regulatory proteins.

G1 Phase Arrest

In several cancer cell lines, including acute myeloid leukemia (AML) and gastric cancer, **C646** treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[4][5][6] This G1 arrest is often associated with the downregulation of Cyclin D1, a critical protein for the G1 to S phase transition.[6] The inhibition of p300/CBP by **C646** can suppress the transcription of the CCND1 gene, which encodes Cyclin D1.

G2/M Phase Arrest

In other cellular contexts, such as pancreatic cancer, **C646** has been shown to induce a robust G2/M arrest.[7][8][9][10] This is achieved through the transcriptional repression of genes essential for the G2/M transition and mitosis, including CCNB1 (encoding Cyclin B1) and CDK1 (encoding Cyclin-Dependent Kinase 1).[8][10][11] The reduced expression of these proteins prevents the formation of the active Cyclin B1/CDK1 complex, which is necessary for entry into mitosis.

Quantitative Data on C646-Induced Cell Cycle Arrest

The following tables summarize the quantitative effects of **C646** on cell cycle distribution in various cancer cell lines as reported in the literature.

Table 1: Effect of C646 on Cell Cycle Distribution in Pancreatic Cancer Cells[7]



Cell Line	Treatment	% G1	% S	% G2/M
PSN1	DMSO (Control)	55.1%	24.3%	20.6%
30 μM C646 (48h)	35.2%	15.1%	49.7%	
MIAPaCa2	DMSO (Control)	60.3%	21.1%	18.6%
30 μM C646 (48h)	40.1%	14.2%	45.7%	
Panc1	DMSO (Control)	58.2%	22.5%	19.3%
40 μM C646 (48h)	42.3%	16.8%	40.9%	

Table 2: Dose-Dependent G2/M Arrest in PSN1 Pancreatic Cancer Cells by C646[7]

C646 Concentration (µM)	% G2/M Phase (48h)	
0 (DMSO)	20.6%	
10	25.3%	
20	38.1%	
30	49.7%	

Table 3: Effect of C646 on Cell Cycle Distribution in Gastric Cancer Cells[6]



Cell Line	Treatment	% G0/G1	% S	% G2/M
SGC-7901	DMSO (Control)	55.4%	30.1%	14.5%
10 μmol/l C646 (6h)	70.2%	18.3%	11.5%	
MGC-803	DMSO (Control)	58.1%	28.7%	13.2%
10 μmol/l C646 (6h)	72.5%	15.4%	12.1%	
BGC-823	DMSO (Control)	60.3%	25.9%	13.8%
10 μmol/l C646 (6h)	75.1%	13.2%	11.7%	
KATO III	DMSO (Control)	62.5%	23.1%	14.4%
10 μmol/l C646 (6h)	78.3%	10.9%	10.8%	

Signaling Pathways and Experimental Workflows C646 Mechanism of Action Leading to Cell Cycle Arrest

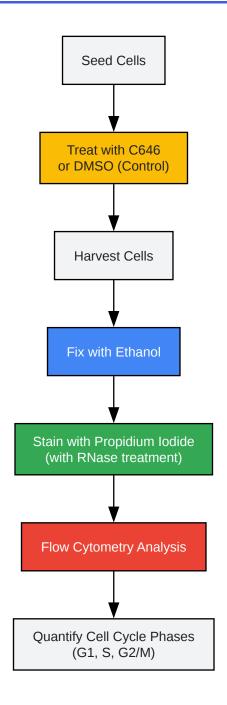


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Caption: **C646** inhibits p300/CBP, leading to reduced histone acetylation and downregulation of cell cycle genes, resulting in cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis by Flow Cytometry





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References

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- 1. selleckchem.com [selleckchem.com]
- 2. Cell cycle regulation of the transcriptional coactivators p300 and CREB binding protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A histone acetyltransferase p300 inhibitor C646 induces cell cycle arrest and apoptosis selectively in AML1-ETO-positive AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Histone Acetyltransferase p300 Inhibitor C646 Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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